(4-Fluoropyridin-3-yl)methanol
Overview
Description
“(4-Fluoropyridin-3-yl)methanol” is a chemical compound that has gained significant interest in scientific research due to its diverse range of properties, potential applications, and biological activities. It is also known as 3-Pyridinemethanol, 4-fluoro .
Molecular Structure Analysis
The molecular formula of “(4-Fluoropyridin-3-yl)methanol” is C6H6FNO. The InChI code is 1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“(4-Fluoropyridin-3-yl)methanol” has a molecular weight of 127.12. It is typically stored in an inert atmosphere at 2-8°C . The compound is solid at room temperature .Scientific Research Applications
Spectroscopic Investigations
The electronic and infrared spectra of 2-fluoropyridine-methanol clusters were observed to study the hydrogen-bonded structures based on molecular orbital calculations. This research highlights the weak hydrogen bond interaction through aromatic hydrogen and the vibrational frequencies of CH bonds in CH3 groups affected by hydrogen bond formation, showcasing the compound's utility in understanding complex molecular interactions and spectral analysis (Nibu, Marui, & Shimada, 2006).
Supramolecular Networks
In another study, the formation of supramolecular networks in (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its analogues was explored. This work demonstrated how simple modifications in molecular structure (such as replacing a fluorine atom with a chlorine atom) can significantly alter intermolecular interaction patterns and supramolecular architecture, revealing the compound's potential in the design of new materials with specific properties (Rajalakshmi et al., 2012).
Catalysis and Synthetic Chemistry
The catalyst-free domino reaction involving a related compound, N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, was used to synthesize compounds exhibiting significant bioactivity against pests. This research not only demonstrates the compound's relevance in organic synthesis but also its potential application in developing new agrochemicals (Zhao et al., 2020).
Molecular Structure Analysis
Studies involving boric acid ester intermediates with benzene rings, where the molecular structures were confirmed by various spectroscopic methods and crystallographic analyses, underline the importance of (4-Fluoropyridin-3-yl)methanol and its derivatives in detailed molecular structure elucidation, contributing to the field of crystallography and molecular design (Huang et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(4-fluoropyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYBZNUPRFGFPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropyridin-3-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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